molecular formula C14H26N2O3 B1443695 Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate CAS No. 1251016-99-5

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Cat. No. B1443695
M. Wt: 270.37 g/mol
InChI Key: WXMRPDPSEFQHSX-UHFFFAOYSA-N
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Description

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It has an average mass of 270.368 Da and a monoisotopic mass of 270.194336 Da . This compound is often used in research.


Synthesis Analysis

The synthesis of Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves the incorporation of rigidity into the linker region of bifunctional protein degraders . This process impacts the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular structure of Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is defined by its molecular formula, C14H26N2O3 . The rigidity incorporated into the linker region of this compound may impact its 3D orientation .

Scientific Research Applications

  • Synthesis and Derivation : Meyers et al. (2009) described efficient and scalable synthetic routes for bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate. This synthesis provides a convenient entry point for novel compounds, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of related compounds have been investigated, highlighting the relationship between molecular and crystal structures. For instance, Graus et al. (2010) discussed the preparation of various diazaspiro compounds, emphasizing the role of substituents on cyclohexane rings in supramolecular arrangements (Graus et al., 2010).

  • Application in Drug Discovery : Jenkins et al. (2009) reported on the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, including diazaspiro ring systems similar to Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate, are designed for ease of conversion to a lead generation library, highlighting their potential in drug discovery (Jenkins et al., 2009).

  • NMR Spectroscopy for Absolute Configuration Assignment : The application of NMR spectroscopy in assigning the absolute configuration of related compounds has been explored. Jakubowska et al. (2013) synthesized esters of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and determined their absolute configurations using NOESY correlations and chemical shift anisotropy calculations (Jakubowska et al., 2013).

  • Versatile Building Blocks for Amino Acids : Limbach et al. (2009) demonstrated the use of tert-butyl-substituted cyclopropylideneacetate, a compound related to Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate, in the synthesis of cyclopropyl-containing amino acids, showcasing its versatility as a building block (Limbach et al., 2009).

properties

IUPAC Name

tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-5-14(10-16)9-15-6-8-18-11-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMRPDPSEFQHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 2
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 3
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 4
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 5
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 6
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

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